4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine
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Overview
Description
4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is a member of the 1,3,5-triazine family, which is a class of heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with cyclopropylamine and ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the mixture being refluxed to achieve high yields .
Industrial Production Methods
Industrial production of 1,3,5-triazines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles to replace one of the substituents on the triazine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, alkoxides, and halides. Reaction conditions often involve refluxing in solvents like 1,4-dioxane or dichloroethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted triazines .
Scientific Research Applications
4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent and its ability to inhibit specific enzymes.
Materials Science: The compound is used in the development of polymer photostabilizers and other advanced materials.
Biological Research: The compound’s biological properties make it a candidate for studies on microbial inhibition and other biological activities.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine: Similar in structure but with a methyl group instead of an ethyl group.
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine: Contains three amino groups instead of the ethyl and amine groups.
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine: Contains a methylthio group instead of an ethyl group.
Uniqueness
4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H12N4 |
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Molecular Weight |
164.21 g/mol |
IUPAC Name |
4-cyclopropyl-6-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H12N4/c1-2-6-10-7(5-3-4-5)12-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10,11,12) |
InChI Key |
DXLSQVJTAXYAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)N)C2CC2 |
Origin of Product |
United States |
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